4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzamide group, a nitrophenyl group, and a hydrazinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the condensation of 4-methylbenzoyl chloride with 2-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may play a role in binding to target sites, while the hydrazinyl group may facilitate the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzanilide
- N-(4-nitrophenyl)benzamide
- 4-methyl-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Uniqueness
4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzamide group, a nitrophenyl group, and a hydrazinyl group sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N4O4 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16N4O4/c1-12-6-8-13(9-7-12)17(23)18-11-16(22)20-19-10-14-4-2-3-5-15(14)21(24)25/h2-10H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+ |
InChI Key |
JQWHOUNKRXABCF-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.